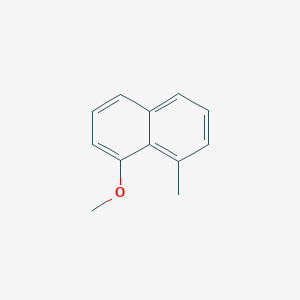
1-Methoxy-8-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-8-methylnaphthalene is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-8-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a dilute alkaline solution (e.g., sodium hydroxide or potassium hydroxide) at temperatures ranging from 60 to 85°C, followed by vacuum distillation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of dimethyl carbonate as a methylating agent is preferred due to its lower toxicity compared to traditional methylating agents like dimethyl sulfate .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-8-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-Methoxy-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-8-methylnaphthalene is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological effects may be mediated through interactions with cellular enzymes and receptors, leading to changes in cellular processes such as oxidative stress and inflammation .
Comparison with Similar Compounds
1-Methoxynaphthalene: Similar in structure but lacks the methyl group at the 8-position.
2-Methoxynaphthalene: The methoxy group is positioned differently on the naphthalene ring.
8-Methylnaphthalene: Contains a methyl group but lacks the methoxy group.
Uniqueness: 1-Methoxy-8-methylnaphthalene is unique due to the specific positioning of both the methoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60023-09-8 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-methoxy-8-methylnaphthalene |
InChI |
InChI=1S/C12H12O/c1-9-5-3-6-10-7-4-8-11(13-2)12(9)10/h3-8H,1-2H3 |
InChI Key |
VDAVBOKLCBKIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


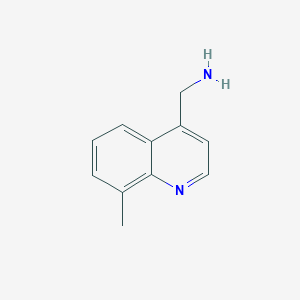
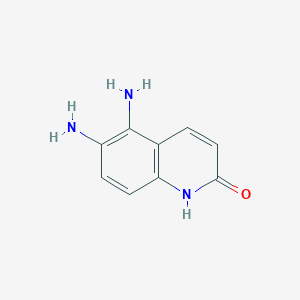
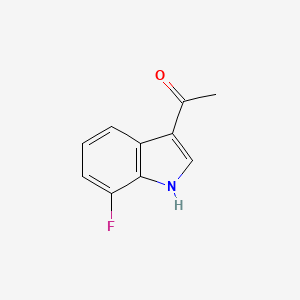
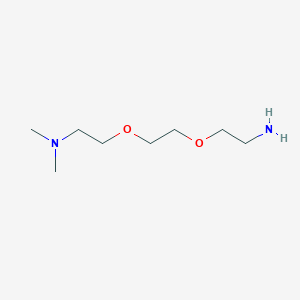

![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)

![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)


![1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)

![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)

